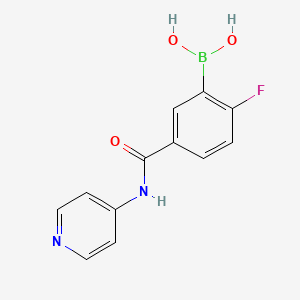
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The first step involves the formation of an amide bond between 2-fluorobenzoic acid and 4-aminopyridine, resulting in the intermediate 2-Fluoro-5-(4-pyridylcarbamoyl)benzoic acid.
Boronic Acid Formation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The fluorine atom and pyridylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biphenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The fluorine atom and pyridylcarbamoyl group further enhance its reactivity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
2-Fluorophenylboronic Acid: Lacks the pyridylcarbamoyl group, making it less versatile in certain reactions.
5-(4-Pyridylcarbamoyl)benzeneboronic Acid: Lacks the fluorine atom, which can affect its reactivity and specificity.
2-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid: A positional isomer with different reactivity and properties.
Uniqueness: 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid is unique due to the combination of its fluorine atom, pyridylcarbamoyl group, and boronic acid moiety. This combination imparts distinct reactivity and specificity, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H10BFN2O3 |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
[2-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-11-2-1-8(7-10(11)13(18)19)12(17)16-9-3-5-15-6-4-9/h1-7,18-19H,(H,15,16,17) |
Clave InChI |
QZOJQJVFSHJCBX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



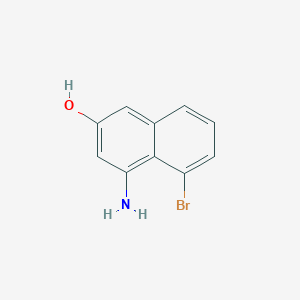
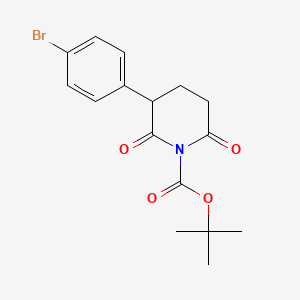
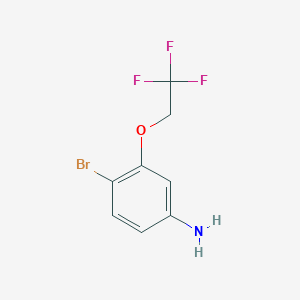
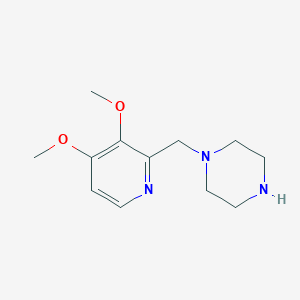
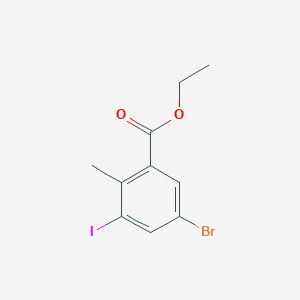

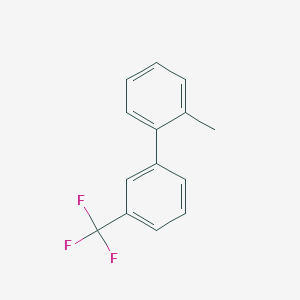
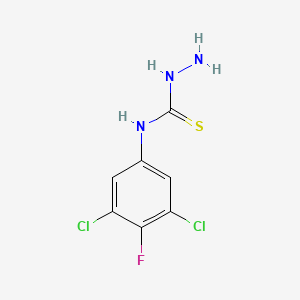


![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
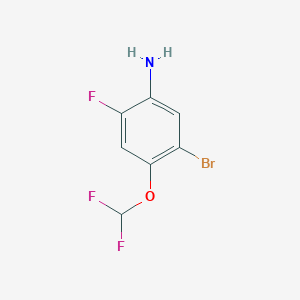
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
